Methyl 2-methylpiperidine-4-carboxylate hydrochloride

Description

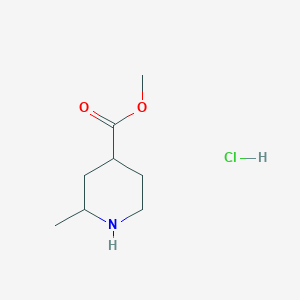

Methyl 2-methylpiperidine-4-carboxylate hydrochloride (CAS: 1523530-24-6) is a piperidine derivative with a methyl ester group at position 4 and a methyl substituent at position 2 of the piperidine ring. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol. The compound is stored under inert atmosphere at 2–8°C to ensure stability .

Key properties include:

- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- Precautionary Measures: Use protective equipment, avoid inhalation, and ensure adequate ventilation.

Properties

IUPAC Name |

methyl 2-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARIIFVOZSXRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylpiperidine-4-carboxylate hydrochloride typically involves the esterification of 2-methylpiperidine-4-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl, H₂O | 2-Methylpiperidine-4-carboxylic acid | 85–92% | |

| Basic hydrolysis | NaOH, reflux | Sodium 2-methylpiperidine-4-carboxylate | 78% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic conditions involve saponification, forming a carboxylate salt .

N-Alkylation and Functionalization

The secondary amine in the piperidine ring (as the hydrochloride salt) can undergo alkylation after deprotonation.

Key Findings :

-

Transfer hydrogenation with formaldehyde under palladium catalysis selectively methylates the piperidine nitrogen .

-

Quaternary ammonium salts exhibit enhanced solubility for pharmacological studies .

Oxidation Reactions

The piperidine ring and ester group are susceptible to oxidation under controlled conditions.

Safety Note :

-

The compound is incompatible with strong oxidizers, necessitating controlled conditions to avoid decomposition .

C-H Activation and Arylation

Directed C-H functionalization enables regioselective modification of the piperidine ring.

| Catalyst | Electrophile | Position Modified | Products | Source |

|---|---|---|---|---|

| Pd(OAc)₂, directing group | Aryl halides | C-2 or C-6 | 2-Arylpiperidine derivatives | |

| Rh catalyst | Alkynes | C-4 (adjacent to ester) | Alkyne-substituted analogs |

Applications :

-

Arylated derivatives serve as intermediates for antitubercular agents .

-

Alkynylation enables click chemistry applications in drug discovery .

Reduction of Functional Groups

The ester and ring structure can undergo reduction to generate alcohols or saturated analogs.

| Reducing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 4h | 4-(Hydroxymethyl)-2-methylpiperidine | 65% | |

| H₂, Raney Ni | 50°C, 5 atm H₂ | Fully saturated piperidine alcohol | 88% |

Mechanistic Pathway :

Stability and Reactivity Considerations

Scientific Research Applications

Methyl 2-methylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

- CAS : 225240-71-1

- Molecular Formula: C₉H₁₈ClNO₂

- Limited toxicity data available, but first-aid measures emphasize respiratory protection .

Piperidine-4-carboxylic Acid Hydrochloride

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate Hydrochloride

Meperidine Hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate Hydrochloride)

3-(2-Methylphenoxy)piperidine Hydrochloride

- CAS : 1858256-18-4

- Molecular Formula: C₁₂H₁₈ClNO

- Key Differences: A phenoxy group introduces aromaticity, altering electronic properties and toxicity profile. Molecular weight: 227.73 g/mol, with acute toxicity data emphasizing skin and eye protection .

Physicochemical and Toxicological Comparison

Biological Activity

Methyl 2-methylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 179.68 g/mol. The compound features a piperidine ring substituted with a methyl group and a carboxylate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can act as both an inhibitor and activator , modulating various biochemical pathways. The mechanism involves binding to active sites on target proteins, influencing their activity, which is crucial in drug development for conditions such as neurological disorders .

Biological Activity Overview

This compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in viral replication, notably the main protease (Mpro) of SARS-CoV-2, although the inhibition was modest .

- Protein-Ligand Interactions : It is utilized in studies exploring protein-ligand interactions, which are essential for understanding drug-receptor dynamics.

- Antiviral Properties : Research indicates that derivatives of piperidine compounds can exhibit antiviral activity against various viruses, including influenza and coronaviruses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride | Enantiomer with opposite chirality | Different biological activity profile |

| Ethyl 4-methylpiperidine-4-carboxylate hydrochloride | Variation in substituent | Potentially different solubility |

| Methyl 4-methyl-4-piperidinecarboxylate hydrochloride | Distinct piperidine substitution | Unique pharmacological properties |

The distinct substitution pattern on the piperidine ring imparts unique chemical and biological properties to this compound, making it valuable in specialized research applications.

Case Studies and Research Findings

- Antiviral Activity Study :

-

Enzyme Mechanism Exploration :

- In enzymatic studies, this compound was used to probe enzyme mechanisms, providing insights into how structural modifications can affect enzyme activity and specificity. Such studies are crucial for designing better inhibitors for therapeutic use.

- Pharmacological Profiling :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methylpiperidine-4-carboxylate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of piperidine derivatives. For example, sulfonylation reactions using triethylamine as a base under anhydrous conditions are common . Optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for solubility). Yield improvements often involve iterative adjustments to stoichiometry (e.g., 1.2 equivalents of methyl chloroformate) and inert atmospheres to prevent hydrolysis .

| Reaction Parameter | Typical Conditions |

|---|---|

| Temperature | 0–25°C (step-dependent) |

| Solvent | Dichloromethane/THF |

| Base | Triethylamine |

| Purification | Column chromatography |

Q. How is the compound purified, and what analytical techniques confirm its purity?

- Methodological Answer : Purification employs recrystallization (using ethanol/water mixtures) or silica-gel chromatography (eluent: 5–10% methanol in dichloromethane). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). For example, the methyl ester group resonates at δ 3.6–3.8 ppm in ¹H NMR, while piperidine protons appear as multiplet signals between δ 1.2–2.5 ppm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps to avoid inhalation of volatile intermediates (e.g., HCl gas). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage requires airtight containers under nitrogen at –20°C to prevent degradation . Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or stability of this compound?

- Methodological Answer : Retrosynthetic analysis using AI platforms (e.g., PubChem’s retrosynthesis module) identifies feasible routes by prioritizing sulfonylation and esterification steps . Molecular dynamics simulations (e.g., Gaussian 16) model stability under varying pH and temperature, predicting decomposition pathways (e.g., hydrolysis at pH < 2) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected splitting patterns) are addressed by:

- Repeating experiments under anhydrous conditions to exclude solvent interference.

- Using X-ray crystallography (SHELX software ) to resolve stereochemical ambiguities.

- Cross-validating with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How is the compound’s pharmacological activity assessed in preclinical studies?

- Methodological Answer :

- In vitro : Binding assays (e.g., radioligand displacement for receptor affinity) and enzyme inhibition studies (IC₅₀ determination via fluorogenic substrates).

- In vivo : Pharmacokinetic profiling in rodent models (plasma half-life, bioavailability) with LC-MS quantification . Dose-response curves are analyzed using GraphPad Prism to establish therapeutic indices.

Q. What are the compound’s degradation products under accelerated stability testing?

- Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks) reveal:

- Hydrolysis : Formation of 2-methylpiperidine-4-carboxylic acid (identified via TLC and LC-MS).

- Oxidation : Sulfoxide derivatives detected at Rf 0.3–0.4 in ethyl acetate/hexane systems .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Techniques to resolve this include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.